molecular formula C14H13N5O2 B12178026 3-(5-phenyl-1,3-oxazol-2-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide

3-(5-phenyl-1,3-oxazol-2-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide

Katalognummer: B12178026
Molekulargewicht: 283.29 g/mol
InChI-Schlüssel: ZLPCXQFCDUYEEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-phenyl-1,3-oxazol-2-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-phenyl-1,3-oxazol-2-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide typically involves multi-step organic reactions. One possible route could involve the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the phenyl group. The triazole moiety can be introduced via a click chemistry reaction, and the final step would involve the formation of the propanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-phenyl-1,3-oxazol-2-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-(5-phenyl-1,3-oxazol-2-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structural features might impart desirable characteristics such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of 3-(5-phenyl-1,3-oxazol-2-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(5-phenyl-1,3-oxazol-2-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide might include other oxazole or triazole derivatives. These compounds would share structural features and potentially similar reactivity.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which could impart unique properties. This uniqueness might make it particularly valuable in certain applications, such as targeted drug design or the development of specialized materials.

Eigenschaften

Molekularformel

C14H13N5O2

Molekulargewicht

283.29 g/mol

IUPAC-Name

3-(5-phenyl-1,3-oxazol-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C14H13N5O2/c20-12(18-14-16-9-17-19-14)6-7-13-15-8-11(21-13)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,16,17,18,19,20)

InChI-Schlüssel

ZLPCXQFCDUYEEW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NC3=NC=NN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.